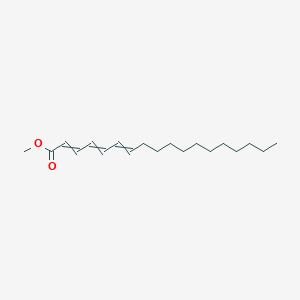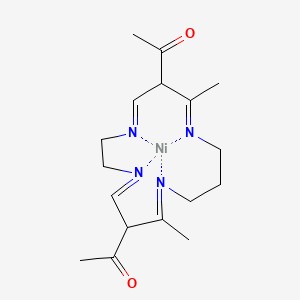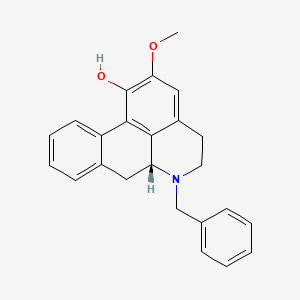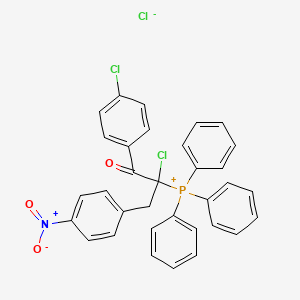
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is a complex organophosphorus compound. It is characterized by the presence of a phosphonium cation, which is a positively charged phosphorus atom bonded to four organic groups. This compound is notable for its unique structure, which includes both nitrobenzyl and phenacyl groups, making it a subject of interest in various fields of chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium compounds typically involves the reaction of tertiary phosphines with alkyl halides. For this specific compound, the synthetic route may involve the reaction of triphenylphosphine with a suitable dichloro compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents like dichloromethane or toluene can facilitate the reaction.
Industrial Production Methods
Industrial production of such phosphonium compounds often involves large-scale reactions in batch reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Phosphonium compounds can undergo various types of chemical reactions, including:
Oxidation: The phosphonium cation can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles such as hydroxide ions or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. The phosphonium cation can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The nitrobenzyl group can undergo redox reactions, contributing to the compound’s biological activity. The phenacyl group can interact with enzymes and other proteins, affecting their function.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A simpler phosphonium compound without the additional functional groups.
Tetraphenylphosphonium chloride: Similar structure but lacks the nitrobenzyl and phenacyl groups.
Benzyltriphenylphosphonium chloride: Contains a benzyl group instead of the more complex nitrobenzyl and phenacyl groups.
Uniqueness
Phosphonium, (p,alpha-dichloro-alpha-(p-nitrobenzyl)phenacyl)triphenyl-, chloride is unique due to its combination of functional groups, which impart distinct chemical and biological properties. The presence of both nitrobenzyl and phenacyl groups makes it more versatile in its applications compared to simpler phosphonium compounds.
特性
CAS番号 |
33013-60-4 |
|---|---|
分子式 |
C33H25Cl3NO3P |
分子量 |
620.9 g/mol |
IUPAC名 |
[2-chloro-1-(4-chlorophenyl)-3-(4-nitrophenyl)-1-oxopropan-2-yl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C33H25Cl2NO3P.ClH/c34-27-20-18-26(19-21-27)32(37)33(35,24-25-16-22-28(23-17-25)36(38)39)40(29-10-4-1-5-11-29,30-12-6-2-7-13-30)31-14-8-3-9-15-31;/h1-23H,24H2;1H/q+1;/p-1 |
InChIキー |
AEOAMBQWXLOCAT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C(CC4=CC=C(C=C4)[N+](=O)[O-])(C(=O)C5=CC=C(C=C5)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



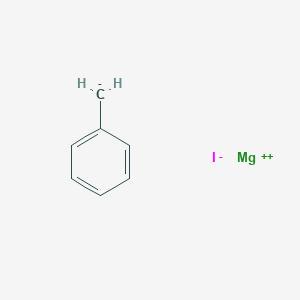
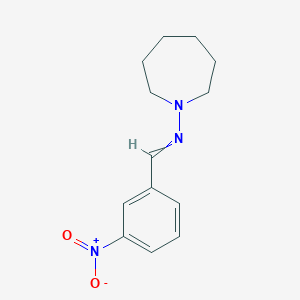

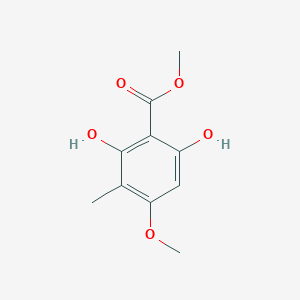
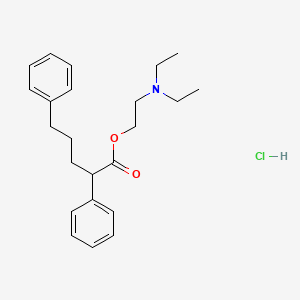
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
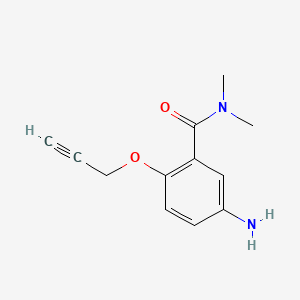
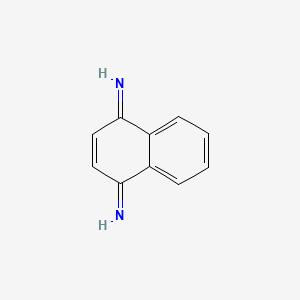
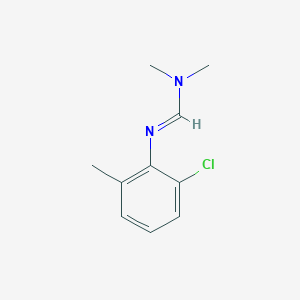
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
